molecular formula C9H11N3O2 B3025322 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine CAS No. 40294-35-7

5,6-dimethoxy-1H-1,3-benzodiazol-2-amine

Cat. No.: B3025322
CAS No.: 40294-35-7
M. Wt: 193.2 g/mol
InChI Key: POWPTEBMSHLSRA-UHFFFAOYSA-N
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Description

Overview of Benzodiazole/Benzimidazole (B57391) Heterocycles in Medicinal Chemistry Research

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between a benzene (B151609) ring and an imidazole (B134444) ring. This bicyclic system is a crucial pharmacophore in drug discovery, demonstrating a wide spectrum of pharmacological activities. ontosight.aimicrobiologyresearch.org The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to interact with various biopolymers, leading to a diverse range of biological responses. microbiologyresearch.org

The therapeutic applications of benzimidazole derivatives are extensive and well-documented. They have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. microbiologyresearch.orgmicrobiologyresearch.org The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects. microbiologyresearch.org

Table 1: Therapeutic Applications of Benzimidazole Derivatives

Therapeutic Area Examples of Activities
Oncology Inhibition of cancer cell proliferation, induction of apoptosis
Infectious Diseases Antibacterial, antifungal, antiviral, antiparasitic activities
Inflammation Modulation of inflammatory pathways

| Cardiovascular Diseases | Antihypertensive effects |

Significance of Dimethoxy Substituents in Benzodiazole Derivatives for Research

The introduction of substituents onto the benzimidazole core can profoundly influence its biological activity. Methoxy (B1213986) groups (-OCH3), particularly when present as dimethoxy substituents, are of significant interest to medicinal chemists. These groups can alter the electronic and lipophilic properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

Research has shown that dimethoxy-substituted benzimidazole derivatives exhibit a range of biological activities, including potential anticancer and antimicrobial effects. The position of the methoxy groups on the benzene ring is crucial in determining the specific pharmacological activity. For instance, certain dimethoxy-substituted benzimidazoles have been investigated for their ability to inhibit specific enzymes or disrupt cellular processes in cancer cells.

Historical Context and Evolution of Benzodiazole Research

The journey of benzimidazole research began in the mid-20th century, with early investigations into its chemical properties and potential biological applications. A significant milestone was the discovery that 5,6-dimethylbenzimidazole (B1208971) is a key component of vitamin B12. This finding spurred further interest in the benzimidazole scaffold and its derivatives.

Over the decades, the field has witnessed remarkable advancements in synthetic methodologies, allowing for the creation of vast libraries of benzimidazole derivatives. The evolution of screening techniques and a deeper understanding of molecular biology have enabled researchers to identify and optimize benzimidazole-based compounds for a wide array of therapeutic targets. This has led to the development of several clinically successful drugs containing the benzimidazole core, solidifying its importance in modern medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-13-7-3-5-6(4-8(7)14-2)12-9(10)11-5/h3-4H,1-2H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWPTEBMSHLSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286651
Record name 5,6-Dimethoxy-1H-benzimidazol-2-amine
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Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40294-35-7
Record name 5,6-Dimethoxy-1H-benzimidazol-2-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxy-1H-benzimidazol-2-amine
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Record name 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine
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Advanced Synthetic Methodologies for 5,6 Dimethoxy 1h 1,3 Benzodiazol 2 Amine and Its Analogs

Modern Strategies in Benzodiazole Synthesis

The construction of the benzimidazole (B57391) core, particularly the 2-aminobenzimidazole (B67599) scaffold present in 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine, has been the focus of numerous synthetic innovations. These modern strategies aim to overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. In the context of 2-aminobenzimidazole synthesis, MCRs typically involve the reaction of an o-phenylenediamine (B120857) derivative, a source of the C2 carbon, and a nitrogen source.

For instance, a three-component reaction of 2-aminobenzimidazoles with an aromatic aldehyde and an isocyanide has been developed for the one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles. youtube.comresearchgate.netrsc.org This reaction proceeds via an initial condensation to form an imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide. youtube.comresearchgate.netrsc.org Another example is the Gewald multicomponent reaction, which has been modified for the one-pot synthesis of 2-aminothiophene-linked benzimidazoles from 2-cyanomethyl benzimidazoles, aldehydes, and elemental sulfur. researchgate.netnih.gov

The following table summarizes a representative one-pot multicomponent reaction for the synthesis of a 2-aminobenzimidazole analog.

ReactantsCatalyst/SolventProductYieldReference
2-Cyanomethyl-benzimidazole, Aldehyde, Elemental SulfurPiperidine (B6355638)/Ethanol2-(2-Aminothiophene)-benzimidazoleGood researchgate.netnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained widespread acceptance as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govmdpi.comnih.gov This technology has been successfully applied to the synthesis of a variety of benzimidazole derivatives, including 2-aminobenzimidazoles. nih.govscilit.comnih.gov

The synthesis of 2-aryl-1-benzylbenzimidazoles, for example, has been achieved with significantly reduced reaction times and higher yields using microwave irradiation compared to conventional heating. mdpi.com In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. mdpi.comnih.gov The application of microwave heating is a key step in the formation of the heterocyclic ring system and in the functionalization of the benzazole ring. nih.gov

The table below illustrates the advantages of microwave-assisted synthesis over conventional heating for a typical benzimidazole synthesis.

ReactionConventional HeatingMicrowave IrradiationReference
Synthesis of 2-aryl-1-benzylbenzimidazoles mdpi.com
Reaction Time2 hours6 minutes mdpi.com
SolventEthanolSolvent-free (for some derivatives) mdpi.com
Synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines Not specifiedShorter reaction times acs.org
YieldGoodGood to excellent acs.org

Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the synthesis of benzimidazoles, green approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions. youtube.comresearchgate.net

Water has been explored as a green solvent for the synthesis of 2-substituted benzimidazoles, with reactions proceeding in high yield. youtube.com The use of catalysts such as erbium(III) triflate (Er(OTf)3) in solvent-free systems under microwave irradiation represents a valid green synthetic process, offering high yields in very short reaction times. youtube.com Other green catalysts, such as ammonium (B1175870) chloride, have also been employed for the synthesis of benzimidazoles in good yields. researchgate.netnih.gov Furthermore, iron(III) chloride has been used as a catalyst for the tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water to produce 2-aminobenzothiazoles, a related heterocyclic system, highlighting the potential for similar green approaches in 2-aminobenzimidazole synthesis. researchgate.net

The following table highlights some green chemistry approaches for benzimidazole synthesis.

ApproachCatalyst/SolventKey AdvantageReference
Use of water as a solventWaterEnvironmentally benign youtube.com
Solvent-free synthesisEr(OTf)3 / MicrowaveHigh efficiency, reduced waste youtube.com
Use of a mild catalystAmmonium ChlorideEconomical and environmentally benign researchgate.netnih.gov
Catalysis in waterFeCl3 / WaterGreen and practical route researchgate.net

Solid-Phase Synthesis Techniques

Solid-phase synthesis has become an important tool in medicinal chemistry for the rapid generation of compound libraries. mdpi.com This technique involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. This approach simplifies purification and allows for the automation of the synthetic process.

An efficient method for the solid-phase synthesis of benzimidazole libraries has been described, where o-phenylenediamines are monoalkylated on a resin-bound bromoacetamide. mdpi.com Subsequent cyclization with various aldehydes affords solid-supported benzimidazoles, which can then be cleaved from the resin in good yields. mdpi.com This method allows for the introduction of diversity at multiple points in the benzimidazole scaffold. A traceless solid-supported protocol for the synthesis of 2-aminobenzothiazoles has also been developed, which could potentially be adapted for the synthesis of 2-aminobenzimidazoles.

The general steps involved in the solid-phase synthesis of benzimidazoles are outlined below.

StepDescriptionReference
1. AttachmentMonoalkylation of an o-phenylenediamine to a resin-bound bromoacetamide. mdpi.com
2. CyclizationReaction of the resin-bound diamine with an aldehyde to form the benzimidazole ring. mdpi.com
3. CleavageRelease of the final benzimidazole product from the solid support. mdpi.com

Catalytic Synthesis Methodologies

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. Various catalytic systems have been developed for the synthesis of 2-aminobenzimidazoles.

Copper-catalyzed methods have been employed for the synthesis of 2-aminobenzimidazoles from o-haloanilines and carbodiimides. This domino reaction proceeds in the presence of a copper(I) catalyst and a base to afford the desired products in good to excellent yields. Cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles provides another efficient route to substituted 2-aminobenzimidazoles. Palladium catalysts have also been utilized in the synthesis of benzimidazole derivatives.

The following table summarizes different catalytic approaches for the synthesis of 2-aminobenzimidazoles.

CatalystReactantsKey FeaturesReference
Copper(I)o-Haloanilines and CarbodiimidesDomino reaction, good to excellent yields
Cobalt2-Aminoanilines and IsonitrilesAerobic oxidative cyclization, moderate to excellent yields
Palladium(II) Acetateo-Phenylenediamines and AldehydesOne-pot synthesis using molecular oxygen as the oxidant
Tin(IV) Pyrophosphate1,2-Diaminobenzene and Aromatic AldehydesGreen methodology, reusable catalyst

Regioselective Functionalization Approaches

The functionalization of the benzimidazole core is crucial for tuning the properties of this compound and its analogs. Regioselective functionalization allows for the precise introduction of substituents at specific positions on the benzimidazole ring system.

The presence of the two methoxy (B1213986) groups at the 5- and 6-positions and the amino group at the 2-position significantly influences the regioselectivity of further functionalization. The methoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution, while the amino group can also direct substitution. The interplay of these directing effects, along with steric considerations, will determine the outcome of functionalization reactions.

Iodine(III)-promoted C-H amination of guanidines has been shown to be a regioselective method for the synthesis of 2-aminobenzimidazoles. mdpi.com This reaction demonstrates good regioselectivity when unsymmetrical substrates are used. mdpi.com Palladium- and copper-catalyzed N-arylation of 2-aminobenzimidazoles have been developed as complementary methods for the selective functionalization of either the exocyclic amino group or the imidazole (B134444) nitrogen. youtube.com Palladium catalysis favors N-arylation of the primary amino group, while copper catalysis leads to selective N-arylation of the azole nitrogen. youtube.com

The table below provides examples of regioselective functionalization reactions applicable to the 2-aminobenzimidazole scaffold.

ReactionCatalyst/ReagentPosition FunctionalizedKey FeatureReference
C-H AminationIodine(III) compoundsBenzene (B151609) ringGood regioselectivity with unsymmetrical substrates mdpi.com
N-ArylationPalladium catalystExocyclic amino group (C2-NH2)Chemoselective youtube.com
N-ArylationCopper catalystImidazole nitrogen (N1)Chemoselective youtube.com
Alkylation/ArylationVariousN1 or C2-NH2Ambident nucleophilicity researchgate.net

Synthesis of Diverse Benzodiazole Derivatives for Structure-Activity Relationship Investigations

The core structure of this compound serves as a versatile scaffold for the development of a wide array of derivatives. These modifications are crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how different chemical groups influence the biological activity of the parent compound. Advanced synthetic methodologies have enabled the creation of diverse libraries of these analogs, including amide derivatives, substituted aryl derivatives, and heterocyclic amine substituents, as well as more complex structures like Schiff base hybrids and their metal complexes.

Amide Derivatives

The synthesis of amide derivatives of 2-aminobenzimidazoles can be achieved through several synthetic routes. One common method involves the acylation of the exocyclic amino group of a preformed 2-aminobenzimidazole. This can be accomplished by reacting the 2-aminobenzimidazole with an appropriate acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base.

Another approach involves the cyclization of an o-phenylenediamine with an N-acylcyanamide. For instance, the reaction of acyl chlorides or chlorocarbonic acid esters with cyanamide (B42294) can produce acyl- or ethoxycarbonyl-substituted cyanamides. These intermediates can then be reacted with an o-phenylenediamine to yield 2-acylamino- and 2-alkoxycarbonylamino benzimidazoles. researchgate.net This method is particularly useful for introducing the amide functionality in a single step during the formation of the benzimidazole ring.

The choice of method often depends on the desired final product and the availability of starting materials. The direct acylation method is generally more straightforward if the 2-aminobenzimidazole core is readily accessible.

Acylating AgentReaction ConditionsProduct Type
Acyl ChlorideBase (e.g., pyridine (B92270), triethylamine)N-(1H-Benzimidazol-2-yl)amide
Acid AnhydrideBase or acidic catalystN-(1H-Benzimidazol-2-yl)amide
N-AcylcyanamideReaction with o-phenylenediamine2-Acylaminobenzimidazole

Substituted Aryl Derivatives

The introduction of substituted aryl groups at the 2-amino position of the benzimidazole core is a key strategy in SAR studies. A powerful and widely used method for this transformation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.org

In the context of synthesizing 2-(arylamino)benzimidazoles, the 2-aminobenzimidazole can act as the amine coupling partner, reacting with a variety of aryl halides. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is crucial for the success of the reaction and several generations of phosphine ligands have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. wikipedia.org This methodology is highly versatile, tolerating a wide range of functional groups on both the aryl halide and the benzimidazole, making it an invaluable tool for creating diverse libraries of compounds. researchgate.net

Alternatively, 2-substituted aryl and alkyl benzimidazole derivatives can be synthesized through a one-pot condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.org

Reaction TypeCatalyst/ReagentsKey Features
Buchwald-Hartwig AminationPalladium catalyst, phosphine ligand, baseForms C-N bond between 2-aminobenzimidazole and aryl halide. Tolerates a wide range of functional groups.
Condensation Reactiono-phenylenediamine, aryl aldehyde, oxidantOne-pot synthesis of 2-arylbenzimidazoles. organic-chemistry.org

Heterocyclic Amine Substituents

Similar to the synthesis of substituted aryl derivatives, the introduction of heterocyclic amine substituents at the 2-position of the benzimidazole ring can be achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This method allows for the coupling of 2-aminobenzimidazoles with a wide variety of heterocyclic halides. nih.gov The reaction conditions, including the choice of catalyst, ligand, and base, are critical and often need to be optimized for specific heterocyclic systems. The versatility of this approach enables the synthesis of a broad spectrum of derivatives for biological screening.

Challenges in the coupling of heteroaryl amines can arise due to the potential for the heteroaromatic ring to coordinate with the palladium catalyst, which can inhibit the catalytic cycle. However, the development of specialized ligand systems has largely overcome these challenges, making the synthesis of 2-(heteroarylamino)benzimidazoles feasible. nih.gov

Coupling PartnerReaction TypeKey Considerations
Heterocyclic HalideBuchwald-Hartwig AminationLigand selection is crucial to avoid catalyst inhibition by the heteroaromatic ring.
Primary/Secondary Heterocyclic AmineBuchwald-Hartwig AminationReaction with a 2-halobenzimidazole can also be employed.

Schiff Base Hybrids and Metal Complexes

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov The 2-amino group of this compound can readily react with a variety of aldehydes and ketones to form the corresponding Schiff base hybrids. nih.govrjlbpcs.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. The formation of the imine bond (-N=CH-) introduces a new point of structural diversity and can significantly influence the biological properties of the molecule.

Furthermore, these Schiff base ligands, which often possess multiple donor atoms (such as nitrogen and oxygen), can coordinate with various metal ions to form metal complexes. connectjournals.com The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt in an appropriate solvent. The resulting complexes can exhibit unique geometries and electronic properties, which can in turn lead to novel biological activities. Spectroscopic techniques such as IR, NMR, and mass spectrometry are essential for the characterization of both the Schiff bases and their metal complexes. rjlbpcs.comconnectjournals.com

ReactantProductApplication
Aldehyde/KetoneSchiff Base (Imine)Intermediate for metal complexes, standalone bioactive molecule.
Metal SaltMetal ComplexPotential for enhanced or novel biological activity.

Molecular Hybridization Techniques in Benzodiazole Design

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. nih.govmdpi.comfrontiersin.org This approach aims to create new chemical entities with improved affinity, efficacy, and a better resistance profile compared to the parent molecules. The benzimidazole nucleus is a common scaffold used in molecular hybridization due to its presence in numerous biologically active compounds. nih.govfrontiersin.orgresearchgate.net

For instance, benzimidazole-triazole hybrids have been designed and synthesized as multi-target inhibitors in cancer research. nih.govfrontiersin.orgresearchgate.net The synthesis of such hybrids often involves multi-step reaction sequences. A common strategy is to first synthesize a benzimidazole core with a reactive handle, such as a propargyl group. This alkyne-functionalized benzimidazole can then undergo a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction) with an azide-containing pharmacophore to form the final hybrid molecule containing a triazole linker. This modular approach allows for the rapid generation of a diverse library of hybrid compounds for biological evaluation.

Hybrid PartnerLinkerSynthetic Strategy
TriazoleCovalent bondClick chemistry (e.g., CuAAC)
QuinolinoneCovalent bondMulti-step synthesis
IndazoleCovalent bondMulti-step synthesis

Mechanistic Understanding of Benzodiazole Formation Reactions

The most common and direct method for the synthesis of benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or acid chloride). researchgate.netthieme-connect.com The reaction with an aldehyde, for example, is believed to proceed through the initial formation of a Schiff base intermediate by the reaction of one of the amino groups of the o-phenylenediamine with the aldehyde. This is followed by an intramolecular cyclization and subsequent aromatization, typically through an oxidative process, to yield the 2-substituted benzimidazole. rsc.org The use of an oxidizing agent, such as hydrogen peroxide, can facilitate the final aromatization step. organic-chemistry.org

The formation of 2-aminobenzimidazoles often utilizes a different precursor. A classical method involves the reaction of an o-phenylenediamine with cyanogen (B1215507) bromide (BrCN). The proposed mechanism for this reaction involves the initial attack of one of the amino groups of the o-phenylenediamine on the carbon atom of cyanogen bromide, leading to the formation of a guanidine-like intermediate. This is followed by an intramolecular cyclization with the elimination of hydrogen bromide to afford the 2-aminobenzimidazole.

Another important mechanistic consideration is in the Phillips synthesis of benzimidazoles, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. Studies have shown that the monoacyl derivative of the o-phenylenediamine is a necessary intermediate in this reaction. This monoacyl derivative then undergoes a dehydrative cyclization to form the benzimidazole ring. It has been demonstrated that for the cyclization to occur under anhydrous conditions, a hydrogen atom must be available on each of the nitrogen atoms of the monoacyl-o-phenylenediamine.

Molecular and Cellular Biological Activities of 5,6 Dimethoxy 1h 1,3 Benzodiazol 2 Amine Derivatives

Antimicrobial Activities

Derivatives of the benzimidazole (B57391) scaffold exhibit a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and helminths through various mechanisms.

Antibacterial Efficacy and Mechanistic Insights

Benzimidazole derivatives have demonstrated notable efficacy against a range of Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be more potent than conventional antibiotics like ampicillin (B1664943) against certain strains. dntb.gov.ua For instance, specific benzimidazole derivatives have shown good bactericidal activity against Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL, which is four times more potent than ampicillin (MIC 65 µg/mL). dntb.gov.ua

The antibacterial action of these compounds is attributed to several mechanistic pathways. A significant mechanism is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis. iiarjournals.orgnih.gov By targeting TrmD, these compounds disrupt tRNA modification processes, leading to bacterial growth inhibition. nih.gov Molecular docking studies have shown a high affinity of benzimidazole-thienopyrimidine hybrids for the TrmD active site. iiarjournals.org Other potential mechanisms, inferred from studies on related heterocyclic structures, include the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, and the inhibition of MurB, an enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound TypeBacterial StrainActivity (MIC)Reference
Benzimidazole DerivativeListeria monocytogenes15.62 µg/mL dntb.gov.ua
Benzimidazole-Thienopyrimidine HybridGram-positive bacteriaVaries iiarjournals.org
Benzimidazole-Thienopyrimidine HybridGram-negative bacteriaVaries iiarjournals.org
Heteroaryl Benzothiazole (B30560)E. coli0.23–0.94 mg/mL nih.gov
Pyrazolyl BenzothiazoleS. aureus0.025 mM nih.gov

*Activity shown for structurally related benzothiazole derivatives, suggesting potential activity for benzimidazoles.

Antifungal Efficacy and Mechanistic Insights

The antifungal properties of benzimidazole derivatives are well-documented, with activity demonstrated against various pathogenic fungi, including species of Candida, Aspergillus, and dermatophytes. acs.org Certain alkylbenzimidazole derivatives, such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, have exhibited the most potent antifungal effects. acs.org These compounds have shown efficacy against fungal species that are resistant to common antifungal drugs like fluconazole. acs.org For example, some derivatives have shown MIC values as low as 0.5 µg/ml against certain Candida species. acs.org

The primary mechanism for the antifungal action of many azole-containing compounds, including benzimidazoles, is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death. Another identified mechanism of action involves the induction of reactive oxygen species (ROS) within the fungal cells. The accumulation of ROS leads to oxidative stress and cellular damage, contributing to the antifungal effect.

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound TypeFungal StrainActivity (MIC)Reference
1-nonyl-1H-benzo[d]imidazoleCandida spp.0.5-256 µg/ml acs.org
1-decyl-1H-benzo[d]imidazoleAspergillus spp.16-256 µg/ml acs.org
Benzimidazole-Thienopyrimidine HybridCandida albicansVaries iiarjournals.org
Heteroaryl Benzothiazole*Candida albicans0.06–0.47 mg/mL nih.gov

*Activity shown for structurally related benzothiazole derivatives, suggesting potential activity for benzimidazoles.

Anthelmintic Activities

Benzimidazole-based compounds are a cornerstone of anthelmintic therapy. Derivatives have been evaluated for their in vitro activity against gastrointestinal nematodes such as Trichuris muris and Heligmosomoides polygyrus. The primary screening of these compounds often involves assessing their ability to inhibit the motility of the larval stages (L1) of the worms. Compounds that show significant inhibition (e.g., >90% at a 100 µM concentration) are then further evaluated to determine their half-maximal inhibitory concentration (IC50) values. The mechanism of action for many benzimidazole anthelmintics involves binding to the protein β-tubulin, which disrupts microtubule polymerization in the parasite's cells, ultimately leading to its death.

Table 3: Anthelmintic Activity of Benzimidazole Derivatives

Compound ClassParasiteAssayReference
Benzimidazole DerivativesTrichuris muris (L1 larvae)Motility Inhibition (>90% at 100 µM)
Benzimidazole DerivativesHeligmosomoides polygyrusIC50 Calculation

Anticancer Potential and Molecular Mechanisms

The structural similarity of the benzimidazole ring to naturally occurring purine (B94841) nucleotides allows its derivatives to interact with various biological targets, making them promising candidates for anticancer drug development. Their anticancer effects are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor cell proliferation, survival, and metastasis. Consequently, STAT3 is considered an attractive target for cancer therapy. Novel derivatives, such as those based on an N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine scaffold, have been designed and identified as potent STAT3 inhibitors. These compounds have been shown to effectively inhibit the interleukin-6 (IL-6)/JAK/STAT3 signaling pathway, which is a key cascade leading to STAT3 activation.

Nuclear Factor-kappa B (NFkB) Inhibition

Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a critical role in cancer development by regulating genes involved in inflammation, cell survival, and proliferation. Its overexpression can lead to chemoresistance. Benzimidazole derivatives have been shown to exert antiproliferative effects by inhibiting the NF-κB pathway. The mechanism of inhibition involves repressing NF-κB protein expression and preventing its translocation from the cytoplasm to the nucleus, thus blocking NF-κB–DNA binding. Specifically, a series of 2-aminobenzimidazoles were found to selectively inhibit NF-κB activation that is induced by protein kinase C (PKC) pathway activators, which are crucial for immune cell signaling and are implicated in lymphoid malignancies. This inhibition of NF-κB transcriptional activity contributes to the induction of apoptosis in cancer cells.

Apoptosis Activation Pathways

Derivatives of the benzimidazole scaffold, to which 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine belongs, have been identified as potent inducers of apoptosis, or programmed cell death, a critical process in cancer therapy. These compounds can trigger apoptosis through various mechanisms, primarily by targeting key regulatory proteins.

One major target is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. nih.gov Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. Studies on novel benzimidazole derivatives have shown that they can effectively inhibit Bcl-2. For instance, compounds C1 and D1, two specific benzimidazole derivatives, significantly reduced both the mRNA and protein levels of Bcl-2 in glioblastoma, prostate, breast, and lung cancer cell lines. nih.gov This reduction in Bcl-2 leads to an increase in the percentage of apoptotic cells. nih.gov

The pro-apoptotic activity of these derivatives is further evidenced by their ability to upregulate pro-apoptotic proteins and activate the caspase cascade. The mechanistic study of a benzohydrazide-benzimidazole hybrid, compound 6i, in liver cancer cells demonstrated an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a key event that leads to the permeabilization of the mitochondrial membrane. Furthermore, these compounds have been shown to increase the levels of caspase-3 and caspase-8, key executioner and initiator caspases, respectively, which drive the final stages of apoptosis. semanticscholar.org Another study identified that a specific bromo-derivative, compound 5, induced late-stage apoptosis in various human cancer cells. researchgate.net

Some tetrahalogenated benzimidazole derivatives have also been shown to induce apoptosis through concentration-dependent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated cell death. mdpi.com These findings collectively suggest that benzimidazole derivatives can effectively trigger the intrinsic apoptotic pathway, making them a subject of interest in the development of new therapeutic agents. nih.govsemanticscholar.org

Inhibition of Kinase Activity

Benzimidazole derivatives have emerged as versatile scaffolds for the development of inhibitors targeting a wide range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.

One significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. A series of 1,2-disubstituted benzimidazoles were investigated as type II VEGFR-2 inhibitors, with one compound demonstrating potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.11 µM. nih.gov

Another area of focus has been on BRAF kinase, particularly the V600E mutant prevalent in many cancers. A series of 1-substiuted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed to target both wild-type (WT) and V600E mutant BRAF. The most potent of these, compound 10h, displayed IC50 values of 1.72 µM and 2.76 µM against BRAFWT and BRAFV600E, respectively. nih.gov

Derivatives have also been developed as multi-kinase inhibitors. For example, (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids have shown inhibitory activity against several kinases, including EGFR, HER2, and CDK2. mdpi.com Specifically, compounds 6h and 6i were identified as potent inhibitors of these enzymes. Compound 6h also inhibited AURKC, while 6i was a potent inhibitor of mTOR. mdpi.com

Furthermore, 2-amidobenzimidazole derivatives have been explored as inhibitors of Protein kinase CK1 delta (CK1δ). A derivative featuring a 5-cyano substituent on the benzimidazole ring (compound 23) showed nanomolar potency with an IC50 value of 98.6 nM. nih.gov Research has also targeted other kinases like PIM-1, a valuable target in anti-cancer drug development, with N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole showing promise. mdpi.com The structural similarity of amino derivatives of benzimidazole to purines makes them a compelling nucleus for developing kinase inhibitors. researchgate.net

Inhibitory Activity of Benzimidazole Derivatives Against Various Kinases
Compound/SeriesTarget KinaseInhibitory Concentration (IC50)
1,2-disubstituted benzimidazoleVEGFR-20.11 µM
Compound 10h (5,6-dichloro-benzimidazole)BRAFWT1.72 µM
Compound 10h (5,6-dichloro-benzimidazole)BRAFV600E2.76 µM
Compound 23 (2-amido-benzimidazole)CK1δ98.6 nM

Interference with Microtubule Dynamics

The benzimidazole scaffold is a core component of compounds known to interfere with microtubule dynamics, a crucial process for cell division, making it a key target in cancer chemotherapy. nih.govresearchgate.net Microtubule-targeting agents (MTAs) function either by stabilizing or destabilizing the microtubule polymer network. nih.gov

Many well-known benzimidazole derivatives, such as nocodazole, albendazole, and mebendazole, act as microtubule-destabilizing agents. nih.govmdpi.com They function by inhibiting the polymerization of tubulin, the protein subunit of microtubules. nih.govresearchgate.net These agents bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules and leading to the disruption of the mitotic spindle, cell cycle arrest, and ultimately apoptosis. researchgate.net The benzimidazole structure enables this interference by binding to the parasite's or cancer cell's tubulin, leading to cell death. researchgate.net

However, not all benzimidazole derivatives act as destabilizers. Recent research has identified analogues, specifically compounds NI-11 and NI-18, that exhibit microtubule-stabilizing activity, similar to the mechanism of paclitaxel. nih.gov In vitro tubulin polymerization assays and immunofluorescence studies confirmed that these compounds exert their anticancer effects by stabilizing the microtubule network. nih.gov This discovery highlights the versatility of the benzimidazole scaffold, indicating that minor structural modifications can fundamentally change the mechanism of action from microtubule destabilization to stabilization. nih.gov This dual capability underscores the importance of the benzimidazole framework in the development of novel modulators of microtubule dynamics. nih.govresearchgate.net

Enzyme Inhibition Profiles

Phosphodiesterase 10A (PDE10A) Inhibition

Derivatives containing the benzimidazole moiety have been identified as significant inhibitors of Phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme highly expressed in the medium spiny neurons of the brain and plays a crucial role in regulating cyclic nucleotide signaling. nih.gov Inhibition of PDE10A leads to an increase in the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which can modulate neuronal activity in a manner similar to the effects of D2 receptor antagonists. nih.gov

In a study of isoindole-1,3-dione derivatives connected to various amine moieties, compounds featuring a 1H-benzimidazole group showed significant PDE10A inhibitory activity. The potency of these inhibitors was found to be dependent on the length of the methylene (B1212753) linker connecting the core structure to the benzimidazole ring. Specifically, compounds with linker lengths of two to four methylene units (compounds 15 and 17) exhibited the highest percentage of PDE10A inhibition. nih.gov

The inhibitory concentrations (IC50) for these 1H-benzimidazole derivatives were determined to be in the range of 886 nM to 6.71 µM, indicating potent activity. nih.gov This research highlights the benzimidazole moiety as a key structural feature for designing effective PDE10A inhibitors, which are being investigated for their potential therapeutic applications. nih.govnih.gov

PDE10A Inhibitory Activity of 1H-Benzimidazole Derivatives
Compound SeriesLinker Length (Methylene Units)Inhibitory Concentration (IC50)
1H-benzimidazole derivatives (15, 17-19)2886 nM – 6.71 µM
3
4

Carbonic Anhydrase Inhibition

Derivatives of benzimidazole and related heterocyclic structures have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.govnih.gov Inhibition of specific CA isoforms, such as the cytosolic hCA I and hCA II, is a target for various therapeutic agents.

Studies on phenolic Mannich bases incorporating a benzimidazole core demonstrated moderate inhibitory properties against both hCA I and hCA II. nih.gov In another study, a series of 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones, which are structurally related, were synthesized and evaluated. The inhibition constants (Ki) for these compounds were in the range of 12.3 to 154.0 nM against hCA I and 8.6 to 41.0 nM against hCA II. tubitak.gov.tr For comparison, the reference inhibitor acetazolamide (B1664987) (AZA) had Ki values of 84.4 nM and 59.2 nM against hCA I and hCA II, respectively. tubitak.gov.tr

The results indicated that many of the newly synthesized compounds showed more potent inhibition of hCA II than the reference compound. tubitak.gov.tr Generally, the tested compounds were found to be more effective against the hCA II isoform compared to hCA I. researchgate.net These findings suggest that the benzimidazole scaffold and its bioisosteres can be effectively utilized in designing inhibitors with selectivity for different carbonic anhydrase isoforms.

Inhibition of Carbonic Anhydrase Isoforms by Benzoxazolone Derivatives
Compound SeriesTarget IsoformInhibition Constant (Ki) RangeReference (Acetazolamide) Ki
3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones (1a-g)hCA I12.3 – 154.0 nM84.4 nM
hCA II8.6 – 41.0 nM59.2 nM

Other Relevant Enzyme Targets

Beyond the well-documented inhibition of kinases, phosphodiesterases, and carbonic anhydrases, derivatives of the benzimidazole scaffold have shown inhibitory activity against other significant enzyme targets. One such target is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

In a study of novel Mannich bases derived from 2(3H)-benzoxazolone, a structure bioisosteric to benzimidazole, compounds were evaluated for their AChE inhibitory effects. The inhibition constants (Ki) of these derivatives against AChE were found to be in the range of 35.2 nM to 158.9 nM. tubitak.gov.tr The reference compound, Tacrine, exhibited a Ki value of 68.6 nM. tubitak.gov.tr This indicates that certain derivatives within this class possess inhibitory potency comparable to or greater than the standard inhibitor, highlighting their potential for modulating cholinergic neurotransmission.

Inhibition of Acetylcholinesterase (AChE) by Benzoxazolone Derivatives
Compound SeriesTarget EnzymeInhibition Constant (Ki) RangeReference (Tacrine) Ki
3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones (1a-g)AChE35.2 – 158.9 nM68.6 nM

Receptor Affinity Modulation

The ability of small molecules to modulate the activity of specific receptors is a cornerstone of modern pharmacology. Research in this area seeks to understand how structural modifications to a parent compound influence its binding affinity and functional effects at various receptor subtypes.

Serotonin (B10506) Receptor (5-HT1A, 5-HT7) Ligand Interactions

The serotonin system, with its numerous receptor subtypes, is a critical regulator of a vast range of physiological and psychological processes. The 5-HT1A and 5-HT7 receptors, in particular, have been the focus of extensive research due to their roles in mood, cognition, and other central nervous system functions.

Following a comprehensive review of the scientific literature, no specific studies detailing the binding affinity or functional activity of derivatives of This compound at the 5-HT1A or 5-HT7 serotonin receptors were identified. While research exists for a broad range of other benzimidazole and heterocyclic compounds as ligands for these receptors, data pertaining specifically to the 5,6-dimethoxy substituted 2-aminobenzimidazole (B67599) core is not available in the reviewed sources.

Angiotensin II Receptor Antagonism

The renin-angiotensin system is a pivotal regulator of blood pressure and cardiovascular homeostasis, with the Angiotensin II Type 1 (AT1) receptor being a primary target for antihypertensive therapies. Benzimidazole derivatives have been successfully developed as potent AT1 receptor blockers. nih.gov

However, a detailed search of the scientific literature did not yield any studies that have specifically investigated the Angiotensin II receptor antagonist activity of derivatives of This compound . While the broader class of benzimidazoles is well-represented in this therapeutic area, research on the specific contribution of the 5,6-dimethoxy-2-amino substitution pattern to AT1 receptor antagonism appears to be absent from the available literature.

Other Biological Activities in Research Contexts

Beyond receptor modulation, chemical compounds are often screened for a variety of other biological effects in preclinical research to uncover their broader therapeutic potential.

Anti-inflammatory Investigations

Inflammation is a complex biological response implicated in a multitude of diseases. The search for novel anti-inflammatory agents is a significant area of pharmaceutical research.

Despite the investigation of various heterocyclic compounds for anti-inflammatory properties, a thorough review of the literature found no specific studies on the anti-inflammatory activity of derivatives of This compound .

Antileishmanial Studies

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and there is an ongoing need for new and effective treatments.

A comprehensive literature search did not reveal any studies specifically investigating the antileishmanial activity of derivatives of This compound . Research in this area has explored other heterocyclic scaffolds, but data on this particular substituted benzimidazole is not present in the reviewed scientific publications.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.

A review of the available scientific literature indicates that there are no specific studies that have evaluated the antioxidant properties of derivatives of This compound .

Antihypertensive Activity

While the broader class of benzimidazole derivatives has been explored for various cardiovascular effects, including antihypertensive properties, specific research focusing solely on derivatives of this compound for this activity is not extensively documented in publicly available scientific literature. General studies on other substituted benzimidazoles have shown that this chemical scaffold can serve as a basis for developing agents that interact with components of the cardiovascular system, such as angiotensin II receptors. nih.govntnu.no However, detailed structure-activity relationship (SAR) studies and research findings concerning the antihypertensive potential of compounds with the 5,6-dimethoxy substitution pattern are limited.

Antitubercular Activity

The search for novel treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is a global health priority, especially with the rise of drug-resistant strains. Derivatives of the this compound scaffold, specifically within the class of 2,5,6-trisubstituted benzimidazoles, have emerged as a promising area of research for new antitubercular agents. nih.govnih.govresearchgate.net

Scientific investigations into these compounds have revealed potent activity against the Mtb H37Rv strain. nih.govrsc.org Structure-activity relationship (SAR) studies have been conducted to optimize the potency and metabolic properties of these derivatives by modifying the substituents at the 2, 5, and 6 positions of the benzimidazole core. nih.gov In general, 2,5,6-trisubstituted benzimidazoles have demonstrated superior anti-TB activity compared to their 2,5,7-trisubstituted counterparts. nih.gov

Initial research identified several lead compounds with excellent Minimum Inhibitory Concentration (MIC) values, ranging from 0.06 to 0.31 µg/mL against Mtb H37Rv. nih.gov Further optimization, focusing on modifications at the 2-position while keeping a dimethylamino group at the 6-position, led to the discovery of remarkably potent derivatives. nih.govrsc.org For instance, one compound exhibited an exceptionally low MIC value of 0.0039 µg/mL. researchgate.netrsc.org

The mechanism of action for this class of compounds has been investigated. Initially, they were thought to inhibit the assembly of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.govresearchgate.net However, more recent findings suggest that their primary target is likely the membrane protein MmpL3 (Mycobacterial Membrane Protein Large 3). nih.gov MmpL3 is essential for transporting mycolic acids, a key component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. nih.gov This is supported by observations that treatment with these benzimidazole derivatives causes cell wall-damaging phenotypes. nih.gov

The table below summarizes the antitubercular activity of selected 2,5,6-trisubstituted benzimidazole derivatives, highlighting the impact of different substituents on their potency.

Table 1: Antitubercular Activity of Selected 2,5,6-Trisubstituted Benzimidazole Derivatives against M. tuberculosis H37Rv

Compound ID Substituent at Position 2 Substituent at Position 5 Substituent at Position 6 MIC (µg/mL)
SB-P17G-A38 Cyclohexyl n-Butoxycarbonylamino Diethylamino 0.06
SB-P17G-A42 Cyclohexyl n-Propoxycarbonylamino Diethylamino 0.06
11c Piperidin-1-ylmethyl n-Butoxycarbonylamino Dimethylamino 0.09
11a N,N-Dipropylaminomethyl n-Butoxycarbonylamino Dimethylamino 0.16

Data sourced from scientific literature. nih.govrsc.org

Antiviral Research

The benzimidazole core is present in several antiviral compounds, prompting research into various derivatives for activity against a range of viruses. Investigations have been carried out on 5,6-disubstituted benzimidazoles, which are structurally related to the 5,6-dimethoxy scaffold.

For example, studies on 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) and its 2-substituted analogs have shown these compounds to be potent and selective inhibitors of human cytomegalovirus (HCMV) replication. acs.orgnih.gov Similarly, 5,6-dimethyl-1-(2′-deoxy-d-ribofuranosyl)benzimidazole has been found to inhibit the replication of DNA viruses like herpes simplex virus and polyoma virus. microbiologyresearch.org

However, specific and detailed research focusing exclusively on the antiviral activities of derivatives of this compound is limited in the current body of scientific literature. While the activity of halogenated and methylated analogs suggests that the 5,6-disubstituted benzimidazole framework is a viable starting point for the development of antiviral agents, further studies are required to determine the specific effects of the 5,6-dimethoxy substitution pattern on antiviral potency and spectrum.

Structure Activity Relationship Sar Studies of 5,6 Dimethoxy 1h 1,3 Benzodiazol 2 Amine and Its Derivatives

Impact of Substituent Modifications on Biological Efficacy

Modifications to the 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine scaffold have a profound impact on biological efficacy, with each position on the benzimidazole (B57391) ring offering a vector for chemical alteration.

N-1 Position: Alkylation or arylation at the N-1 position is a common strategy that often enhances biological activity. acs.orgresearchgate.net For instance, the introduction of benzyl (B1604629) groups or various aliphatic chains at this position can positively influence chemotherapeutic efficacy by modifying the compound's lipophilicity and steric profile, which affects target engagement and cell permeability. acs.orgresearchgate.netnih.gov

C-2 Position: The 2-amino group is a critical pharmacophoric element, often essential for target interaction. nih.gov SAR studies on 2-aminobenzimidazole (B67599) derivatives show that this group is frequently required for activity, whether as a primary amine or incorporated into a secondary amine within a ring structure like piperidine (B6355638) or pyrrolidine. nih.gov Further substitution on this amino group or its replacement with other functionalities, such as amides or ureas, can drastically alter or diminish activity, highlighting its importance in molecular recognition. nih.gov

Position of ModificationType of SubstituentGeneral Impact on Biological EfficacyReference(s)
N-1 Alkyl (e.g., methyl, hexyl), BenzylCan enhance chemotherapeutic activity, lipophilicity, and target binding. acs.orgresearchgate.netnih.gov
C-2 (Amino group) Primary/Secondary AmineOften essential for activity, acting as a key hydrogen bonding feature. nih.gov
N-Acyl, Urea, SulphonamideReplacement of the 2-amino group often leads to a reduction or loss of activity. nih.gov
C-5 / C-6 Methoxy (B1213986) (Electron-donating)Influences electronic properties and target interaction; can be critical for potency. nih.gov
MethylMay enhance activity (e.g., fungicidal) compared to the parent compound. nih.gov
Halogen (e.g., Chlorine)Can decrease activity depending on the target and specific compound. nih.gov

Pharmacophoric Feature Identification for Specific Target Interactions

A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological target. For derivatives of this compound, specific pharmacophoric models have been developed to explain their interaction with various targets, such as dihydrofolate reductase (DHFR) and protein kinases. nih.govresearchgate.netmdpi.com

A common pharmacophore model for benzimidazole-based inhibitors includes:

Hydrogen Bond Donors/Acceptors: The benzimidazole core itself provides crucial hydrogen bonding features. The N-1 hydrogen can act as a donor, while the N-3 nitrogen acts as an acceptor. The 2-amino group is a potent hydrogen bond donor. These interactions are often critical for anchoring the ligand in the active site of an enzyme. nih.govmdpi.com

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring provides a hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target's binding pocket.

Substituent-Specific Interactions: The 5,6-dimethoxy groups can act as hydrogen bond acceptors and occupy specific pockets within the active site. Molecular docking studies on other kinase inhibitors have shown that such substitutions can confer selectivity for different enzyme isoforms. nih.gov

For example, in the context of DHFR inhibition, the 2-amino group and the imidazole (B134444) ring nitrogens can mimic the hydrogen bonding pattern of the natural substrate or known inhibitors like trimethoprim. nih.govacs.org However, studies have shown that while benzimidazoles can be designed to fit the DHFR active site, they often exhibit lower potency than classical 2,4-diaminopyrimidine (B92962) inhibitors, suggesting that the precise geometry and electronic distribution of the heterocyclic core are paramount for high-affinity binding. nih.gov

Stereochemical Considerations in Activity Modulation

The parent compound, this compound, is achiral and does not have any stereocenters. However, stereochemistry becomes a critical factor when chiral substituents are introduced to the core scaffold, for instance, at the N-1 position or on a side chain attached to the C-2 amino group.

When a chiral center is present, the resulting enantiomers or diastereomers can exhibit significant differences in their biological activity, metabolism, and toxicity. This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral environments. One enantiomer may fit into a binding site with much higher affinity than the other, leading to one being significantly more potent.

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, used to optimize a lead compound's physicochemical and pharmacological properties without drastically altering its core structure. drughunter.comnih.gov This strategy involves substituting a functional group with another that has similar steric, electronic, or solubility characteristics. nih.govacs.org For this compound, several key functional groups are candidates for such modifications.

Methoxy Group Bioisosteres: The methoxy groups at positions C-5 and C-6 are often targets for modification to block metabolic oxidation or to fine-tune electronic properties and lipophilicity. chemrxiv.org Common bioisosteric replacements for an aromatic methoxy group include:

Fluorine (F): Replacing -OCH₃ with -F can block metabolism at that site and may increase binding affinity, although it generally increases lipophilicity compared to a hydroxyl group. chemrxiv.orgcambridgemedchemconsulting.com

Methyl (CH₃) or Ethyl (C₂H₅): Small alkyl groups can serve as replacements, though they may alter metabolic stability. cambridgemedchemconsulting.com

Hydroxyl (OH): While electronically different, it maintains hydrogen bonding capability.

Trifluoromethoxy (OCF₃) or Difluoromethoxy (OCHF₂): These groups are more metabolically stable and can alter the electronic nature of the aromatic ring. researchgate.net

2-Amino Group Bioisosteres: The 2-amino group is part of a guanidine-like system within the benzimidazole ring. Its basicity and hydrogen-bonding capacity are often crucial for activity. Potential replacements include:

Hydroxyl (OH) or Thiol (SH): These classical isosteres can alter the hydrogen bonding profile and acidity/basicity of the molecule. cambridgemedchemconsulting.com

Amide or Urea Moiety: While not a direct replacement for the amino group itself, modifying the C-2 position to incorporate these functionalities is a common strategy, though it can lead to different biological activities. nih.gov

Benzene Ring Bioisosteres: The benzene portion of the benzimidazole can be replaced with other aromatic or heteroaromatic rings to modulate properties. For instance, replacing the benzene ring with a pyridine (B92270) (to form an imidazopyridine) can introduce a nitrogen atom, altering solubility, basicity, and potential hydrogen bonding interactions.

Original GroupPotential Bioisostere(s)Rationale for ReplacementReference(s)
-OCH₃ (Methoxy)-F, -ClImprove metabolic stability, modulate electronics and lipophilicity. chemrxiv.orgcambridgemedchemconsulting.com
-CH₃, -OHAlter steric profile and hydrogen bonding potential. cambridgemedchemconsulting.com
-OCF₃, -OCHF₂Increase metabolic stability, act as electron-withdrawing groups. researchgate.net
-NH₂ (Amino)-OH, -SHClassical isosteres that modify hydrogen bonding and pKa. cambridgemedchemconsulting.comu-tokyo.ac.jp
Benzene Ring Pyridine, ThiopheneModulate solubility, pKa, and introduce new interaction points. drugdesign.org

Conformational Analysis and its Correlation with Biological Profiles

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. The biological activity of a molecule is intimately linked to its ability to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," that allows for optimal binding to its target. ethz.ch

For derivatives of this compound, several conformational factors are relevant:

Rotation of Methoxy Groups: The orientation of the two methoxy groups relative to the plane of the benzimidazole ring can influence how the molecule fits into a binding pocket. Computational studies can determine the preferred rotational angles (dihedral angles) and the energy barriers between different conformations.

Tautomerism: The benzimidazole ring can exist in different tautomeric forms, particularly when the N-1 position is unsubstituted. The equilibrium between these tautomers can be influenced by the solvent and the electronic nature of substituents, which in turn affects the hydrogen bonding pattern and biological activity. rsc.org

Substituent Conformation: For larger substituents, particularly at the N-1 or C-2 positions, their conformation is critical. For example, the spatial arrangement of an N-1 benzyl group relative to the benzimidazole core can dramatically affect interactions with the target protein.

Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are employed to explore the conformational landscape of these molecules. nih.gov These studies can identify low-energy conformers and provide insights into how structural modifications might stabilize or destabilize the bioactive conformation. For instance, computational analysis of substituted benzimidazoles has been used to understand their binding selectivity to different kinase isoforms, correlating specific conformations with inhibitory activity. nih.govrsc.org

Computational and Theoretical Investigations of 5,6 Dimethoxy 1h 1,3 Benzodiazol 2 Amine Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This method is a valuable tool in drug discovery for predicting the activity of novel compounds without the need for their synthesis and experimental testing. scispace.com For analogs of 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine, QSAR models can elucidate the key molecular features that govern their therapeutic effects.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors that accurately represent the physicochemical, electronic, steric, and topological properties of the molecules. scispace.comnih.gov A multitude of descriptors can be calculated for each molecule, and various statistical methods are employed to select a subset that has the most significant correlation with the biological activity. nih.gov

In studies of benzimidazole (B57391) derivatives, a variety of descriptors have been shown to be important for their biological activities. For instance, in a QSAR analysis of benzimidazole derivatives with tuberculostatic activities, the size of the substituents at the R2 position and the field effect of the substituents at the R1 position were found to be critical. nih.gov Another study on 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa utilized a combination of physicochemical, steric, electronic, and structural molecular descriptors. nih.gov

For analogs of this compound, a hypothetical QSAR study might involve the descriptors shown in the table below. The selection of these descriptors would be based on their potential influence on the biological activity of interest, such as enzyme inhibition or receptor binding.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
Electronic Highest Occupied Molecular Orbital (HOMO) energyGoverns the ability to donate electrons in interactions.
Lowest Unoccupied Molecular Orbital (LUMO) energyRelates to the ability to accept electrons.
Dipole MomentInfluences polar interactions with the target.
Steric Molar Refractivity (MR)Represents the volume occupied by the molecule.
Molecular Weight (MW)A simple measure of molecular size.
Topological Wiener IndexDescribes the branching of the molecular skeleton.
Balaban IndexA distance-based topological index.
Physicochemical LogP (octanol-water partition coefficient)Indicates the hydrophobicity of the molecule.
Topological Polar Surface Area (TPSA)Relates to membrane permeability.

Once the descriptors are selected, a correlation between these descriptors and the biological activity is established using statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Artificial Neural Networks (ANN). biointerfaceresearch.comnih.govnih.gov The resulting QSAR equation provides a quantitative measure of the impact of each descriptor on the activity.

A critical step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), are commonly used to assess the internal consistency of the model. biointerfaceresearch.com External validation, where the model's predictive ability is tested on an external set of compounds not used in model development, is also crucial. nih.gov

The applicability domain (AD) of a QSAR model defines the chemical space for which the model is expected to make reliable predictions. It is determined based on the range of descriptor values of the training set compounds. Predictions for compounds that fall outside this domain are considered less reliable. For instance, a QSAR model developed for a series of 1-benzyl or 1-benzoylbenzimidazole derivatives would have its applicability domain restricted to similarly substituted compounds. nih.gov

A hypothetical validation of a QSAR model for this compound analogs might yield the following statistical parameters:

Statistical ParameterValueInterpretation
r² (Correlation Coefficient) > 0.8A high value indicates a good correlation between the predicted and observed activities for the training set.
q² (Cross-validated r²) > 0.6A good q² value suggests good internal predictive ability.
r²_pred (External validation r²) > 0.7A high value indicates good predictive power for an external set of compounds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), typically a protein. nih.govnih.gov This method is widely used to understand the binding mode of a ligand and to estimate its binding affinity. fums.ac.ir For analogs of this compound, molecular docking can provide valuable insights into their interactions with specific biological targets.

The analysis of the ligand-target binding mode reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. ukm.my Understanding these interactions is crucial for designing more potent and selective inhibitors.

In studies of benzimidazole derivatives, docking simulations have been used to elucidate their binding modes with various targets. For example, docking of benzimidazole derivatives into the active site of the topoisomerase I-DNA complex revealed key interactions with crucial amino acids through hydrogen bonds and hydrophobic interactions. researchgate.net Another study on benzimidazole derivatives as EGFR inhibitors showed interactions with the ATP and allosteric binding sites of the receptor. ukm.my

For a hypothetical analog of this compound docked into a protein kinase active site, the binding mode analysis might reveal the following interactions:

Interaction TypeInteracting Residue(s)Ligand Moiety Involved
Hydrogen Bond Asp145Amine group (-NH2) of the benzimidazole core
Hydrogen Bond Lys72Methoxy (B1213986) group (-OCH3) at position 5
π-π Stacking Phe144Benzimidazole ring
Hydrophobic Interaction Val55, Leu128Dimethoxy-substituted benzene (B151609) ring

These interactions would provide a structural basis for the observed biological activity and guide further structural modifications to enhance potency.

Molecular docking programs use scoring functions to predict the binding affinity of a ligand to its target, often expressed as a binding energy (e.g., in kcal/mol). fums.ac.ir While these predictions are not always perfectly accurate, they are useful for ranking a series of compounds and prioritizing them for synthesis and experimental testing. researchgate.net

For instance, a study on benzimidazole derivatives targeting the cannabinoid receptor type 1 (CB1) used molecular modeling to design compounds with high binding affinity, with some derivatives exhibiting Ki values in the nanomolar range. nih.gov Similarly, docking studies of benzimidazole derivatives against the estrogen receptor have shown binding energies that correlate with their potential anti-inflammatory and antioxidant activities. researchgate.net

A hypothetical docking study of this compound analogs against a target protein might yield the following predicted binding affinities:

CompoundPredicted Binding Affinity (kcal/mol)
This compound-7.5
Analog A (with additional substituent)-8.2
Analog B (with different substituent)-6.9

These results would suggest that Analog A has a higher predicted affinity for the target and would be a priority candidate for further investigation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules. nih.gov

For analogs of this compound, MD simulations can be used to validate the binding poses obtained from molecular docking and to assess the stability of the ligand-target complex. A study on benzimidazole derivatives as anticancer agents confirmed the stability of the ligand-topoisomerase IIα-DNA complex through molecular dynamics simulations. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used to assess the stability of the complex. nih.gov

A hypothetical MD simulation of a this compound analog bound to its target might reveal that the key hydrogen bonds identified in the docking study are maintained throughout the simulation, indicating a stable binding mode. The simulation could also reveal conformational changes in the protein upon ligand binding, which could be important for its biological function.

Conformational Stability of Protein-Ligand Complexes

The stability of a protein-ligand complex is a critical determinant of a drug candidate's efficacy and residence time at its target. Molecular dynamics (MD) simulations are a powerful tool to assess this stability by observing the dynamic behavior of the complex over time. Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

The RMSD of the protein backbone and the ligand are monitored throughout the simulation. A stable complex is typically characterized by an RMSD that reaches a plateau, indicating that the system has equilibrated and the ligand remains bound in a consistent conformation within the protein's binding site. nih.govnih.gov For instance, in simulations of benzimidazole derivatives, a deviation within 1–3 Å is generally considered acceptable for small globular proteins, suggesting a stable complex. nih.gov

The following table illustrates representative RMSD values for a hypothetical protein-ligand complex involving a this compound analog, demonstrating the stabilization of the complex over a 100-nanosecond simulation.

Simulation Time (ns)Protein Backbone RMSD (Å)Ligand RMSD (Å)
00.00.0
201.50.8
402.11.2
602.31.5
802.41.6
1002.41.7

RMSF analysis provides insights into the flexibility of individual amino acid residues within the protein upon ligand binding. mdpi.com Regions of the protein that interact directly with the ligand often exhibit reduced fluctuations, indicating stabilization. Conversely, other regions might show increased flexibility, which could be relevant for allosteric regulation or protein function.

Interaction Dynamics and Water Molecules

The binding of a ligand to a protein is a dynamic process governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Water molecules play a crucial role in mediating these interactions, either by forming bridging hydrogen bonds or by being displaced from the binding site, which can be entropically favorable. nih.govnist.govresearchgate.netcore.ac.uk

MD simulations allow for the detailed analysis of these interactions. For example, the number and duration of hydrogen bonds between the ligand and the protein can be quantified. mdanalysis.org A stable interaction is often characterized by the persistent formation of key hydrogen bonds throughout the simulation. The table below provides a hypothetical analysis of hydrogen bond occupancy for a this compound analog with its target protein.

Interacting ResidueLigand AtomHydrogen Bond Occupancy (%)
Asp128N-H (amine)85.2
Tyr234O (methoxy)63.7
Gln78N (benzimidazole)75.1
Ser124O (methoxy)45.9

The role of water molecules in the binding pocket is also a critical aspect of interaction dynamics. The analysis of water residence times and the structure of the hydration shell around the ligand and the binding site can reveal the importance of specific water molecules in stabilizing the complex. researchgate.net

Virtual Screening Approaches for Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. arxiv.org This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources.

A common workflow for virtual screening to identify novel analogs of this compound would typically involve the following steps:

Target Preparation: A high-resolution 3D structure of the target protein is obtained from sources like the Protein Data Bank (PDB) and prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: A large database of chemical compounds is prepared for screening. This includes generating 3D conformations for each molecule and assigning appropriate chemical properties.

Molecular Docking: The prepared ligands are then "docked" into the defined binding site of the target protein using software like AutoDock or GOLD. nih.gov The docking algorithm samples different orientations and conformations of the ligand within the binding site and scores them based on their predicted binding affinity. nih.gov

Scoring and Ranking: The compounds are ranked based on their docking scores, which estimate the strength of the protein-ligand interaction.

Post-processing and Filtering: The top-ranked compounds are further filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and visual inspection of the binding poses to ensure meaningful interactions. nih.govymerdigital.com

The following table shows a hypothetical output from a virtual screening campaign, ranking potential hits based on their docking scores and drug-likeness properties.

Compound IDDocking Score (kcal/mol)Molecular WeightLogPH-bond DonorsH-bond Acceptors
Hit-001-9.8452.53.225
Hit-002-9.5488.63.816
Hit-003-9.2431.42.924
Hit-004-8.9499.74.115

Advanced Analytical Methodologies for Research on 5,6 Dimethoxy 1h 1,3 Benzodiazol 2 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a "fingerprint" based on its unique electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the amine (NH₂) and imidazole (B134444) (NH) groups. The two aromatic protons (H-4 and H-7) would appear as singlets due to their para-position relative to each other. The two equivalent methoxy groups would yield a single, sharp singlet, integrating to six protons. The protons on the nitrogen atoms (NH and NH₂) may appear as broad singlets and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the five unique carbon atoms in the benzimidazole (B57391) ring system and one signal for the two equivalent methoxy carbons. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbon atom C-2, bonded to three nitrogen atoms, is expected to appear significantly downfield.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural confirmation by showing correlations between nuclei. A COSY spectrum would confirm the lack of coupling between the two aromatic protons, while an HMBC spectrum would be crucial for assigning the quaternary carbons by showing long-range coupling between protons (e.g., from the methoxy groups) and carbons two or three bonds away (e.g., C-5 and C-6).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2-~160.5
4~6.85 (s, 1H)~96.0
5-~146.0
6-~146.0
7~6.85 (s, 1H)~96.0
3a-~130.0
7a-~130.0
5-OCH₃~3.80 (s, 6H)~56.5
6-OCH₃~3.80 (s, 6H)~56.5
1-NHBroad singlet-
2-NH₂Broad singlet-
Note: Predicted values are based on the analysis of similar benzimidazole structures and known substituent effects. Solvent: DMSO-d₆.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Key expected vibrational modes include:

N-H Stretching: The amine (NH₂) and imidazole (NH) groups will show characteristic stretching vibrations, typically in the region of 3100-3500 cm⁻¹. The primary amine usually shows two bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and imidazole rings are expected in the 1450-1650 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group typically appears around 1600-1650 cm⁻¹. researchgate.net

C-O Stretching: The ether linkage of the methoxy groups will produce strong, characteristic C-O stretching bands, usually in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3300Asymmetric & Symmetric StretchAmine (N-H)
3300 - 3100StretchImidazole (N-H)
3100 - 3000StretchAromatic (C-H)
2980 - 2850StretchMethoxy (C-H)
1650 - 1600Bending (Scissoring)Amine (N-H)
1620 - 1450StretchRing (C=C, C=N)
1275 - 1200Asymmetric StretchEther (Ar-O-CH₃)
1075 - 1000Symmetric StretchEther (Ar-O-CH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole core of this compound is a chromophore that absorbs UV radiation. The absorption maxima (λ_max) correspond to π → π* and n → π* electronic transitions. For the parent compound, 2-aminobenzimidazole (B67599), characteristic absorption maxima are observed around 244 nm and 280 nm in water. researchgate.net The presence of two electron-donating methoxy groups on the benzene (B151609) ring acts as auxochromes, which are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths due to the extension of the conjugated system.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Compoundλ_max 1 (nm)λ_max 2 (nm)Solvent
2-Aminobenzimidazole (Reference)~244~280Water
This compound>244 (Expected)>280 (Expected)Water/Ethanol

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can also be used for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio to several decimal places, it is possible to calculate a unique elemental formula, which provides definitive confirmation of the compound's identity. For this compound (C₉H₁₁N₃O₂), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated and compared to the experimental value. A match within a small tolerance (typically < 5 ppm) confirms the elemental formula.

Formula: C₉H₁₁N₃O₂

Molecular Weight: 193.20 g/mol

Theoretical Exact Mass of [M+H]⁺ (C₉H₁₂N₃O₂⁺): 194.09240 Da

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for analyzing compounds in complex mixtures and for studying fragmentation patterns. nih.gov In a typical analysis, the compound would first be separated on an LC column (e.g., a C18 reversed-phase column). The eluted compound then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI).

In the first mass analyzer (MS1), the protonated parent ion ([M+H]⁺ at m/z 194.1) is selected. This ion is then passed into a collision cell, where it is fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer (MS2), producing a characteristic MS/MS spectrum. This spectrum serves as a structural fingerprint and can be used for unambiguous identification.

Table 4: Predicted LC-MS/MS Transitions for this compound

Precursor Ion (m/z)Predicted Product Ions (m/z)Proposed Neutral Loss
194.1179.1Loss of a methyl radical (•CH₃)
194.1162.1Loss of methoxy radical and hydrogen (•OCH₃ + H)
194.1151.1Loss of a methyl radical and carbon monoxide (•CH₃ + CO)
194.1134.1Loss of formamidine (B1211174) (CH₄N₂) from the imidazole ring

Chromatographic Separations

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many benzimidazole derivatives. The versatility of HPLC allows for the development of methods tailored to the specific properties of the analyte.

Detailed research findings on the specific HPLC analysis of this compound are not extensively available in the public domain. However, based on established methods for analogous compounds, a reverse-phase HPLC (RP-HPLC) method would be the most probable approach. A satisfactory separation of 2-aminobenzimidazole, the parent compound, has been achieved using a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. sielc.com For a broader range of benzimidazole derivatives, a gradient system with a C8 column has proven effective. nih.gov The mobile phase typically consists of an aqueous component (often with a pH-modifying additive like phosphoric or formic acid) and an organic modifier (commonly acetonitrile or methanol). nih.govnih.gov

Detection is most commonly achieved using a UV detector, as the benzimidazole ring system possesses a strong chromophore. The selection of the detection wavelength would be optimized based on the UV-Vis spectrum of this compound. For some benzimidazole derivatives, detection at 254 nm or 288 nm has been found to be suitable. nih.gov The retention time of the compound would be a key parameter for its identification and quantification under specific chromatographic conditions.

Table 1: Postulated HPLC Parameters for this compound Analysis

Parameter Value
Column C8 or C18, 5 µm particle size
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

This table presents a hypothetical set of parameters based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For many benzimidazole derivatives, derivatization is often required to increase their volatility and thermal stability for successful GC-MS analysis.

Specific GC-MS studies on this compound are not readily found in scientific literature. However, the analysis of related methoxy- and methyl-benzoyl-1-pentylindoles by GC-MS has been reported, demonstrating the technique's utility for differentiating regioisomers. nih.gov The mass spectrum of the parent compound, 2-aminobenzimidazole, shows a characteristic fragmentation pattern that can be used for its identification. mzcloud.orgmassbank.eu The molecular ion peak would be expected at m/z 193 for this compound. The fragmentation pattern would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and potentially the cleavage of the imidazole ring.

Table 2: Predicted Major Mass Fragments for this compound in GC-MS

m/z Predicted Fragment
193 [M]⁺ (Molecular ion)
178 [M - CH₃]⁺
163 [M - 2CH₃]⁺ or [M - CH₂O]⁺

| 148 | [M - CH₃ - CH₂O]⁺ |

This table is predictive and based on common fragmentation patterns of related aromatic and methoxy-substituted compounds.

X-ray Crystallography for Structural Elucidation

Table 3: Example Crystallographic Data for a Substituted Benzimidazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2(1)/c
a (Å) 7.973
b (Å) 16.409
c (Å) 14.323
**β (°) ** 95.20
**Volume (ų) ** 1864.4

| Z | 4 |

Data for l-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl) benzimidazole, provided for illustrative purposes. researchgate.net

Elemental Microanalysis (C.H.N.S)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula.

For this compound, with the molecular formula C₉H₁₁N₃O₂, the theoretical elemental composition can be calculated. The close agreement between the experimental and calculated values would provide strong evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon C 12.01 9 108.09 55.95
Hydrogen H 1.01 11 11.11 5.76
Nitrogen N 14.01 3 42.03 21.75
Oxygen O 16.00 2 32.00 16.57

| Total | | | | 193.23 | 100.00 |

Thermal Analysis (e.g., TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method provides information about the thermal stability of a material and its decomposition profile.

Table 5: General TGA Profile for Benzimidazole Derivatives

Temperature Range (°C) Event
25 - 150 Loss of adsorbed water/solvent (if present)
>200 Onset of decomposition
200 - 600 Major decomposition steps

| >600 | Formation of residual char |

This table provides a generalized decomposition profile based on studies of various benzimidazole compounds.

Electrochemical Methods

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of a compound. These techniques provide information on the oxidation and reduction potentials of a molecule, which can be related to its electronic structure and reactivity.

While specific electrochemical data for this compound is not available, studies on other benzimidazole derivatives have demonstrated the utility of these methods. For instance, the electrochemical behavior of copper (II) benzimidazole complexes has been studied using cyclic voltammetry, revealing quasi-reversible electrode processes. usm.my The electrochemical properties of this compound would be influenced by the electron-donating methoxy groups and the amino substituent on the benzimidazole ring. A cyclic voltammogram would likely show oxidation peaks corresponding to the removal of electrons from the aromatic system or the amino group. The potential at which these peaks occur would provide insight into the ease of oxidation of the molecule.

Table 6: Potential Electrochemical Events for this compound in Cyclic Voltammetry

Potential Range Predicted Process
Positive Potentials Oxidation of the benzimidazole ring system and/or the amino group

| Negative Potentials | Reduction of the benzimidazole ring (less likely without electron-withdrawing groups) |

This table presents a qualitative prediction of electrochemical behavior.

Emerging Research Directions and Future Perspectives for 5,6 Dimethoxy 1h 1,3 Benzodiazol 2 Amine and Its Derivatives

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pharmaceutical industry by significantly accelerating the drug discovery and development timeline. These computational tools are adept at identifying patterns in vast datasets, a capability that is being applied to nearly every stage of drug development, from initial target identification to predicting the properties of novel molecules.

For benzodiazole derivatives, ML algorithms can screen virtual libraries of compounds to predict their bioactivity, toxicity, and pharmacokinetic profiles (ADMET properties). Deep learning, a subset of ML, has shown particular promise. For instance, recursive neural networks (RNNs) can be trained to generate novel chemical structures, like derivatives of 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine, that are optimized for desired biological activity and solubility. This data-driven approach allows researchers to prioritize the synthesis of the most promising candidates, saving considerable time and resources. While deep learning models have demonstrated superior performance in property prediction compared to classic ML algorithms, the quality of the training data remains a critical factor for the success of the resulting predictive model.

Table 1: Applications of AI/ML in the Benzodiazole Drug Discovery Pipeline

Stage of Drug DiscoveryApplication of AI/MLPotential Impact for Benzodiazole Derivatives
Target Identification Analyzing genomic, proteomic, and transcriptomic data to identify novel drug targets.Uncovering new biological pathways where this compound derivatives could be effective.
Hit Identification Virtual screening of large compound libraries against a specific target.Rapidly identifying initial compounds with potential binding affinity.
Lead Optimization Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Modifying the core structure to improve drug-like properties and reduce potential toxicity.
De Novo Drug Design Generating novel molecular structures with desired properties using generative models.Creating entirely new benzodiazole derivatives optimized for high efficacy and safety.

Exploration of Multi-Targeting Ligands

Complex diseases such as cancer often involve multiple biological pathways. Consequently, there is a growing interest in developing multi-target directed ligands—single molecules designed to interact with several targets simultaneously. This approach can lead to superior therapeutic efficacy and may help overcome drug resistance.

The benzimidazole (B57391) scaffold is an ideal starting point for designing such multi-target agents. Researchers have successfully created benzimidazole-triazole hybrids that act as inhibitors for multiple receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as enzymes like Topoisomerase II, which are all crucial in cancer progression. For example, certain 2-aryl benzimidazoles have been designed as multi-target RTK inhibitors, showing significant inhibition of EGFR and VEGFR-2. This strategy could be applied to the this compound core to design novel derivatives for complex diseases.

Table 2: Examples of Multi-Targeting Benzimidazole Derivatives in Cancer Research

Compound TypeTargetsFindingReference
Benzimidazole-Triazole HybridsEGFR, VEGFR-2, Topoisomerase IICompounds 5a and 6g were identified as the most potent analogues against four cancer cell lines (HepG-2, HCT-116, MCF-7, HeLa).
2,5-disubstituted Benzimidazole-Indazole HybridsVEGFR-1, VEGFR-2, PDGFR, FGFR-1A lead compound showed potent effects against all tested RTKs and achieved 88% tumor growth inhibition in vivo.
Benzimidazole–Triazole HybridsGalectin-1Demonstrated dual functionality as both cytotoxic agents and potential PET imaging probes.

Development of Novel Prodrug Strategies for Benzodiazoles

A significant challenge in drug development is the poor water solubility of many active compounds, which can limit their bioavailability. Prodrug design is a well-established strategy to overcome this issue. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body.

For benzimidazole carbamates, which are used as anthelmintic agents, researchers have developed highly water-soluble phosphonooxymethyl derivatives. These prodrugs are stable in aqueous solutions but are rapidly converted to the active parent drug by enzymes like alkaline phosphatases at the site of action. This approach not only improves solubility but can also lead to better absorption and higher plasma concentrations of the active drug compared to administering the parent drug directly. Similar strategies could be employed for this compound to enhance its pharmacokinetic properties for various therapeutic applications.

Nanotechnology-Assisted Delivery Systems in Research

Nanotechnology offers powerful tools for both the synthesis of benzodiazole derivatives and their delivery as therapeutic agents. In synthesis, transition metal nanoparticles, such as those made of zinc oxide (ZnO), copper (II) oxide (CuO), or gold (Au), serve as highly efficient and reusable catalysts. Their large surface-area-to-volume ratio allows for milder reaction conditions, shorter reaction times, and higher yields, aligning with the principles of green chemistry.

In drug delivery, nanotechnology helps overcome the poor solubility of many benzodiazole compounds. Nanoemulsions, for example, have been developed as carrier systems for intravenous administration of poorly water-soluble antitumor benzimidazole derivatives. These systems consist of nanometer-sized droplets that can encapsulate the drug, demonstrating sustained-release profiles and excellent physical stability. Such nano-based delivery systems could ensure that derivatives of this compound reach their target sites in the body effectively.

Table 3: Nanoparticles in Benzodiazole Research

Nanoparticle TypeApplicationAdvantage
Zinc Oxide (ZnO) NPsCatalyst in synthesisEnvironmentally benign, reusable, efficient under solvent-free conditions.
Gold (Au) NPs on TiO₂Catalyst in synthesisHigh catalytic efficacy at ambient conditions, reusable.
Magnetic NPs (e.g., Fe₃O₄)Catalyst in synthesisEasy separation from the reaction mixture using an external magnet.
Oil-in-water NanoemulsionsDrug delivery systemHigh solubilization capacity for poorly water-soluble drugs, suitable for intravenous administration.

Investigation of Natural Product-Derived Benzodiazoles

Nature is a rich source of complex and biologically active molecules. The benzimidazole skeleton is found in natural products, most notably as N-ribosyl-dimethylbenzimidazole, which is a key component of vitamin B12. Researchers are also isolating benzimidazole-containing alkaloids from marine sources like sponges of the Leucetta genus.

Another promising strategy is the creation of hybrid molecules that combine the benzimidazole scaffold with known natural products. For example, hybrids of benzimidazole and the natural product berberine (B55584) have

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted anilines and thiocyanate derivatives under acidic conditions. For example, refluxing 6-methoxy-1,3-benzothiazol-2-amine with chloroform and adamantylacetyl-imidazole derivatives yields structurally analogous benzothiazole acetamides. Key steps include purification via recrystallization (ethanol/water mixtures) and yield optimization through prolonged reflux times (6+ hours) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy : To identify NH stretching (~3178 cm⁻¹) and C=O/C=N vibrations (1668–1604 cm⁻¹) .
  • 1H NMR : Methoxy groups appear as singlets (~δ 3.76 ppm), while aromatic protons show splitting patterns dependent on substitution (e.g., δ 7.01–7.73 ppm) .
  • Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S/O percentages (e.g., C: 67.38%, H: 6.79%) .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Employ:

  • HPLC with UV detection : To detect impurities at trace levels.
  • Melting point analysis : Compare observed values (e.g., 485–486 K) with literature data .
  • Thin-layer chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane mobile phases .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX programs ) reveals:

  • Hydrogen bonding networks : Intermolecular N–H⋯N bonds (2.0–2.2 Å) stabilize dimers .
  • Conformational analysis : Dihedral angles (e.g., −100.3°) indicate gauche orientations of substituents .
  • Packing interactions : Non-classical C–H⋯O bonds and S⋯S contacts (3.62 Å) influence crystal symmetry .

Q. What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution in the benzodiazole core.
  • Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .
  • QSAR models : Correlate substituent effects (e.g., methoxy groups) with bioactivity using Hammett constants .

Q. How do conflicting spectral data arise in benzodiazole derivatives, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from:

  • Tautomerism : Use variable-temperature NMR to identify equilibrium states (e.g., amine vs. imine forms) .
  • Solvent effects : Compare DMSO-d6 vs. CDCl3 NMR spectra to assess hydrogen bonding .
  • Crystallographic validation : Cross-reference experimental IR/NMR data with X-ray-derived bond lengths/angles .

Q. What factorial design approaches optimize reaction conditions for benzodiazole synthesis?

  • Methodological Answer : Apply a 2³ factorial design to test:

  • Variables : Temperature (reflux vs. room temperature), catalyst (acetic acid vs. none), and solvent (methanol vs. chloroform).
  • Responses : Yield and purity. Statistical analysis (ANOVA) identifies significant factors (e.g., reflux time) .

Theoretical and Methodological Frameworks

Q. How can researchers align studies of this compound with broader theoretical frameworks?

  • Methodological Answer :

  • Link to heterocyclic chemistry : Use Hückel’s rule to predict aromaticity and stability .
  • Structure-activity relationships (SAR) : Correlate methoxy substitution patterns with antimicrobial or antitumor activity .
  • Mechanistic studies : Probe reaction pathways (e.g., SNAr vs. radical mechanisms) using isotopic labeling .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.